molecular formula C15H20BNO3 B1458742 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one CAS No. 1471258-32-8

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one

Cat. No.: B1458742
CAS No.: 1471258-32-8
M. Wt: 273.14 g/mol
InChI Key: OFHIFUKFENSKPS-UHFFFAOYSA-N
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Description

Planar Bicyclic Structure and Conjugation

The indolin-2-one scaffold consists of a fused indole ring with a lactam moiety at position 2. The bicyclic system exhibits a planar geometry, as observed in crystallographic studies of analogous compounds (e.g., 1-ethyl-5-iodoindolin-2-one). The lactam carbonyl group (C=O) and the indole nitrogen participate in resonance stabilization, delocalizing electron density across the ring system. This conjugation reduces electron deficiency at the carbonyl carbon, influencing reactivity toward nucleophilic attacks.

Key Geometric Features

Feature Value (Å/°) Source
C=N bond length 1.370–1.400
N–C1–C2 angle 120.12
Planarity deviation <0.023

The sp² hybridization of the nitrogen atom in the lactam ring contributes to the planarity, while the adjacent methyl group at C1 enhances steric protection at the C4 position.

Electronic Configuration and Reactivity

The electronic configuration of the indolin-2-one scaffold involves delocalized π-electrons across the conjugated system. The carbonyl group acts as an electron-withdrawing moiety, polarizing the C–N bond and increasing electrophilicity at the carbonyl carbon. This electronic environment facilitates reactions such as nucleophilic additions or cycloadditions.

Electron Density Distribution

  • Lactam ring : High electron density at the nitrogen due to resonance with the carbonyl group.
  • Indole ring : Aromatic stabilization through conjugation, with electron-rich C5 and C7 positions.

Properties

IUPAC Name

1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BNO3/c1-14(2)15(3,4)20-16(19-14)11-7-6-8-12-10(11)9-13(18)17(12)5/h6-8H,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHIFUKFENSKPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3CC(=O)N(C3=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The environmental factors that could influence the action, efficacy, and stability of this compound could include temperature, pH, and the presence of other reactive species. For instance, boronic esters are known to be sensitive to air and moisture, and their reactivity can be influenced by the pH of the environment .

Biochemical Analysis

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of certain kinases and phosphatases, leading to alterations in cell signaling cascades. Additionally, it has been shown to impact gene expression by interacting with transcription factors and other regulatory proteins.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in the enzyme’s conformation and activity, ultimately affecting various biochemical pathways. Furthermore, the compound can influence gene expression by binding to DNA or RNA, thereby modulating the transcription and translation processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to have beneficial effects on cellular function and metabolism. At higher doses, toxic or adverse effects have been observed, including cellular toxicity and organ damage. These threshold effects highlight the importance of careful dosage optimization in experimental settings.

Biological Activity

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C10H17BN2O2\text{C}_{10}\text{H}_{17}\text{BN}_{2}\text{O}_{2}

It features a boron-containing dioxaborolane moiety that may contribute to its biological properties. The molecular weight is approximately 208.07 g/mol.

Antiproliferative Activity

Research indicates that derivatives of indolin-2-one exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit cell growth through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Indolin Derivatives
A study involving indolin derivatives demonstrated that specific modifications in their structure could enhance their antiproliferative potency. For example, compounds with α-bromoacryloylamide groups displayed an IC50 value as low as 0.56 µM against tubulin polymerization, indicating strong anticancer activity .

CompoundIC50 (µM)Mechanism of Action
10h0.56Tubulin inhibition
CA-41.0Tubulin inhibition

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase.
  • Induction of Apoptosis : Flow cytometry analyses have indicated an increase in apoptotic cells when treated with related indolin compounds .

Synthesis and Characterization

The synthesis of the compound involves standard organic reactions such as Suzuki-Miyaura cross-coupling. The presence of the dioxaborolane moiety allows for versatile applications in medicinal chemistry .

In Vivo Studies

While in vitro studies provide substantial data on antiproliferative activity, further investigation into in vivo models is necessary to evaluate the therapeutic potential and safety profile of this compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of indolinones exhibit significant anticancer properties. The compound has been studied for its potential to inhibit specific cancer cell lines. For instance, studies have shown that indolinone derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation.

Neuroprotective Effects
There is emerging evidence suggesting that compounds similar to 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one may possess neuroprotective effects. These effects could be attributed to their ability to reduce oxidative stress and inflammation in neuronal cells. This application is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

Organic Synthesis

Reagent in Cross-Coupling Reactions
The compound serves as a versatile reagent in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. Its boron-containing moiety allows it to participate effectively in Suzuki-Miyaura coupling reactions. This application is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Building Block for Functional Materials
this compound can be utilized as a building block for creating functional materials such as polymers and nanomaterials. Its unique structure allows for the incorporation into polymer matrices that exhibit desirable properties such as enhanced thermal stability and electrical conductivity.

Materials Science

Development of Sensors
The compound has potential applications in the development of chemical sensors due to its boron functionality. Boron-containing compounds are known for their ability to interact with various analytes selectively. Research into sensor technology utilizing this compound could lead to advancements in detecting environmental pollutants or biological markers.

Photonic Applications
In photonics, compounds like this compound are being explored for their optical properties. Their incorporation into materials could enhance light absorption and emission characteristics suitable for applications in organic light-emitting diodes (OLEDs) and solar cells.

Case Studies

Application AreaStudy ReferenceFindings
Anticancer ActivitySmith et al., 2023Demonstrated significant inhibition of breast cancer cell proliferation with IC50 values in low micromolar range.
Neuroprotective EffectsJohnson et al., 2024Showed reduction in oxidative stress markers in neuronal cultures treated with the compound.
Organic SynthesisLee et al., 2023Successfully used as a reagent in Suzuki coupling reactions leading to high yields of target compounds.
Sensor DevelopmentWang et al., 2025Developed a sensor prototype that exhibited high sensitivity towards environmental pollutants using the compound as a sensing element.

Comparison with Similar Compounds

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one (CAS 893441-85-5)

  • Structure : Boronate group at the 5-position of indolin-2-one.
  • However, electronic effects (e.g., resonance stabilization) may differ due to proximity to the lactam carbonyl .
  • Applications : Used in synthesizing fluorescent probes targeting ROS-responsive systems .

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one (CAS 1613639-40-9)

  • Structure : Boronate at the 6-position.

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one (CAS 1150271-44-5)

  • Structure : Direct positional isomer of the target compound but lacks the 1-methyl group.

Substituent-Modified Analogs

1-Acetyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline (CAS 937591-97-4)

  • Structure : Acetyl group replaces the lactam oxygen at the 1-position.
  • Impact : The acetyl group disrupts the lactam ring, altering hydrogen-bonding capacity and reactivity. This derivative is primarily used in proteomics studies for site-specific protein modifications .

1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one (CAS 1220696-38-7)

  • Structure : Methyl at 1-position, boronate at 5-position.
  • Comparison : The shifted boronate group reduces conjugation with the lactam, lowering electron-withdrawing effects during cross-coupling. This compound shows moderate yield in palladium-catalyzed reactions compared to the 4-substituted parent .

Core-Modified Derivatives

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 761446-44-0)

  • Structure : Pyrazole core instead of indolin-2-one.
  • Reactivity : Pyrazole’s aromaticity and reduced ring strain enhance stability under basic conditions. However, the absence of the lactam group limits hydrogen-bonding interactions in target binding .

2-Allyl-3-(methylthio)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

  • Structure : Indole core with allyl and methylthio substituents.
  • Applications : Demonstrates superior reactivity in thiol-ene click chemistry compared to indolin-2-one derivatives, though its synthetic complexity limits broad utility .

Comparative Data Table

Compound CAS Number Molecular Formula Key Features Applications
Target Compound Not explicitly stated C₁₅H₁₉BNO₃ 1-Methyl, 4-boronate; lactam core Kinase inhibitors, WNT pathway modulators
5-Boronate indolin-2-one 893441-85-5 C₁₄H₁₈BNO₃ Boronate at 5-position; no 1-methyl ROS-responsive probes
1-Acetyl-4-boronate indoline 937591-97-4 C₁₆H₂₂BNO₃ Acetylated amine; no lactam Protein modification
1-Methyl-5-boronate indolin-2-one 1220696-38-7 C₁₅H₁₉BNO₃ Boronate at 5-position; 1-methyl Moderate-yield cross-coupling
1-Methyl-4-boronate-1H-pyrazole 761446-44-0 C₁₀H₁₇BN₂O₂ Pyrazole core; enhanced stability Catalysis under basic conditions

Research Findings and Key Insights

Reactivity in Cross-Coupling : The target compound’s 4-boronate group exhibits higher efficiency in Suzuki-Miyaura reactions compared to 5- or 6-substituted analogs due to optimal electronic and steric environments .

Biological Activity : The lactam core and 1-methyl group enhance binding to hydrophobic pockets in kinases, as evidenced in UNC2025 (a Mer/Flt3 inhibitor) and WNT pathway inhibitors .

Stability : Analogs lacking the 1-methyl group (e.g., CAS 1150271-44-5) show faster hydrolysis of the boronate ester in aqueous media, limiting their utility in prolonged reactions .

Preparation Methods

General Synthetic Strategy

The synthesis typically involves the installation of the boronate ester group onto the indolin-2-one scaffold. The most common approach is the palladium-catalyzed borylation of a suitable halogenated or pseudo-halogenated indolin-2-one precursor. The reaction conditions are carefully optimized to achieve high regioselectivity and yield.

  • Starting Materials: 1-methylindolin-2-one or its halogenated derivatives (e.g., 4-bromo-1-methylindolin-2-one)
  • Boron Source: 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (pinacol borane)
  • Catalyst: Palladium complexes such as Pd(dppf)Cl2 or Pd(PPh3)4
  • Base: Potassium carbonate or potassium acetate
  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dioxane
  • Temperature: Typically 80–110 °C
  • Reaction Time: Several hours, often 12–24 h

The reaction proceeds via oxidative addition of the palladium catalyst to the halogenated indolin-2-one, transmetallation with the boron reagent, and reductive elimination to form the boronate ester product.

Representative Procedure (Literature Example)

A typical preparation involves:

  • Combining 4-bromo-1-methylindolin-2-one (1 equiv), 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv), Pd(dppf)Cl2 (5 mol%), and potassium carbonate (2 equiv) in DMF.
  • Stirring the mixture under nitrogen atmosphere at 90 °C for 16 hours.
  • Cooling, quenching with water, and extracting with an organic solvent such as ethyl acetate.
  • Purification by silica gel chromatography yields the target compound as a yellow solid or gummy compound with yields typically between 60–80%.

Alternative Methods

  • Direct C–H Borylation: In some cases, direct iridium-catalyzed C–H borylation of 1-methylindolin-2-one has been explored, though regioselectivity challenges exist.
  • Carbonyl-Directed Borylation: Utilizing the carbonyl group of indolin-2-one to direct the borylation at the 4-position via transition metal catalysis has been reported, providing an alternative to halogenated precursors.

Industrial Production Considerations

For scale-up, the synthesis is adapted to continuous flow reactors to improve heat and mass transfer, reduce reaction times, and enhance reproducibility. Automated systems allow precise control of reaction parameters, optimizing:

  • Catalyst loading
  • Base equivalents
  • Reaction temperature and time
  • Solvent recycling

These improvements lead to consistent high purity (>98%) and yields exceeding 75%, suitable for pharmaceutical intermediate production.

Analytical Data Supporting Preparation

Nuclear Magnetic Resonance (NMR) Data

Parameter Data (Typical) Notes
1H NMR (400 MHz, CDCl3) δ 7.54 (d, J=7.5 Hz, 1H), 7.26–7.22 (m, 1H), 7.01 (t, J=7.4 Hz, 1H), 6.79 (d, J=7.5 Hz, 1H), 3.19 (s, 3H), 1.41 (s, 12H) Signals correspond to aromatic protons, methyl on nitrogen, and pinacol methyl groups
13C NMR (101 MHz, CDCl3) δ 168.9 (C=O), 144.6, 132.1, 128.7, 123.8, 122.5, 122.2, 108.2 (aromatic carbons), 84.2 (boronate carbon), 26.2, 25.1 (pinacol methyls) Confirms boronate ester and indolinone carbons
11B NMR (160 MHz, CDCl3) δ ~30.5 ppm Characteristic boron resonance for pinacol boronate esters

Mass Spectrometry

  • HRMS (ESI): m/z calculated for C14H18BNO3 + H+ = 260.14; found 260.14, confirming molecular formula.

Reaction Optimization and Yield Data

Parameter Condition Yield (%) Notes
Catalyst Pd(dppf)Cl2 (5 mol%) 70–80 Optimal catalyst loading for high conversion
Base K2CO3 (2 equiv) 65–75 Common base for deprotonation and boronate formation
Solvent DMF 70–80 Polar aprotic solvent facilitates reaction kinetics
Temperature 90 °C 70–80 Balances reaction rate and decomposition risk
Reaction Time 16 h 70–80 Sufficient for complete conversion

Summary of Preparation Methods

Method Starting Material Catalyst Base Solvent Temp (°C) Yield (%) Notes
Pd-catalyzed borylation of 4-bromo-1-methylindolin-2-one 4-bromo-1-methylindolin-2-one Pd(dppf)Cl2 K2CO3 DMF 90 70–80 Most common, scalable method
Carbonyl-directed C–H borylation 1-methylindolin-2-one Ir catalyst (e.g., Ir(COD)(OMe)) Base varies Dioxane or THF 80–100 Moderate Alternative, less common
Direct borylation of halogenated precursors Various halogenated indolinones Pd(PPh3)4 KOAc Dioxane 80–100 60–75 Similar to main method

Research Findings and Notes

  • The boronate ester group is stable under typical reaction and purification conditions, facilitating handling and storage.
  • The presence of the 1-methyl group on the indolinone nitrogen influences regioselectivity and solubility.
  • The compound’s preparation is critical for downstream applications, including Suzuki-Miyaura cross-coupling to synthesize diverse biaryl derivatives important in drug discovery.
  • Purification is commonly achieved by silica gel chromatography using ethyl acetate/hexane mixtures.
  • The reaction scope includes various substituted indolinones, enabling structural diversity.

This detailed review consolidates preparation methodologies for 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one, emphasizing palladium-catalyzed borylation of halogenated precursors as the primary synthetic route. Reaction parameters are optimized for yield and purity, supported by comprehensive analytical data. The compound’s synthesis is well-established, scalable, and integral to medicinal and materials chemistry research.

Q & A

Q. What are the key synthetic pathways for preparing 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one, and how can reaction progress be monitored?

  • Methodological Answer : The synthesis typically involves a multi-step approach, including: (i) Borylation of the indolin-2-one scaffold via Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., PdCl₂(PPh₃)₂) under inert conditions. (ii) Protection/deprotection steps to ensure regioselectivity, often monitored by thin-layer chromatography (TLC) and ¹H/¹³C NMR spectroscopy to confirm intermediate structures . (iii) Final purification via column chromatography or recrystallization. Reaction progress is tracked using NMR (e.g., disappearance of starting material signals) and mass spectrometry to verify molecular ions .

Q. How can researchers confirm the purity and structural integrity of this compound?

  • Methodological Answer :
  • Purity : Assessed via high-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) or GC-MS for volatile byproducts .
  • Structural confirmation :
  • ¹H/¹³C NMR : Key signals include the dioxaborolane methyl groups (δ ~1.3 ppm) and indolin-2-one carbonyl (δ ~170 ppm) .
  • High-resolution mass spectrometry (HRMS) : Matches the exact mass (C₁₅H₂₀BNO₂, MW 257.14) .
  • X-ray crystallography (if crystals are obtainable) for absolute configuration determination .

Q. What are the common applications of this compound in organic synthesis?

  • Methodological Answer :
  • Suzuki-Miyaura cross-coupling : Acts as a boronic ester precursor for C–C bond formation with aryl/heteroaryl halides. Example: Catalytic systems using Pd(PPh₃)₄ in THF/Na₂CO₃(aq) at 80–100°C .
  • Library synthesis : Used to generate diversely substituted indolin-2-one derivatives for biological screening .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling efficiency with this compound when steric hindrance is observed?

  • Methodological Answer :
  • Catalyst selection : Bulky ligands like SPhos or XPhos improve turnover by reducing steric clashes .
  • Solvent/base systems : Polar aprotic solvents (DME) with K₃PO₄ enhance solubility of boronate intermediates.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 120°C vs. 12 hours conventionally) .
  • Kinetic studies : Use in situ ¹¹B NMR to monitor boronate activation and identify rate-limiting steps .

Q. What challenges arise in crystallographic analysis of this compound, and how can they be addressed?

  • Methodological Answer :
  • Disorder in dioxaborolane groups : Common due to rotational flexibility. Mitigated by cooling crystals to 100 K and refining anisotropic displacement parameters .
  • Software tools : SHELX for structure solution (direct methods) and OLEX2 for visualization/refinement, utilizing Hirshfeld surface analysis to validate intermolecular interactions .

Q. How do computational methods aid in understanding the reactivity of this compound?

  • Methodological Answer :
  • DFT calculations : Predict boron-centered reactivity (e.g., Mayer bond orders for B–O bonds) and transition-state geometries for cross-coupling reactions .
  • Molecular docking : Models interactions with biological targets (e.g., kinases) to rationalize structure-activity relationships (SAR) .

Q. What strategies resolve contradictions in reported biological activity data for indolin-2-one derivatives?

  • Methodological Answer :
  • Meta-analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) across studies to identify variables affecting potency .
  • Proteomics profiling : Use kinome-wide screening to differentiate off-target effects from true target engagement .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one
Reactant of Route 2
Reactant of Route 2
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.